molecular formula C12H8BrN3 B8617555 6-Bromo-3-(4-pyridinyl)imidazo[1,2-a]pyridine

6-Bromo-3-(4-pyridinyl)imidazo[1,2-a]pyridine

Cat. No. B8617555
M. Wt: 274.12 g/mol
InChI Key: KMJTYDKLFJIRRS-UHFFFAOYSA-N
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Patent
US09315502B2

Procedure details

The title compound, off-white solid (0.27 g, 45%), MS (ISP) m/z=274.4 [(M+H)+], mp 134° C., was prepared in accordance with the general method of intermediate E from commercially available 6-bromo-3-iodoimidazo[1,2-a]pyridine (0.7 g, 2.17 mmol) and commercially available pyridine-4-ylboronic acid (0.27 g, 2.17 mmol).
[Compound]
Name
solid
Quantity
0.27 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](I)=[CH:9][N:10]=2)[CH:7]=1.[N:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:15]3[CH:16]=[CH:17][N:12]=[CH:13][CH:14]=3)=[CH:9][N:10]=2)[CH:7]=1

Inputs

Step One
Name
solid
Quantity
0.27 g
Type
reactant
Smiles
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=CN2)I
Name
Quantity
0.27 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C2=CC=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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